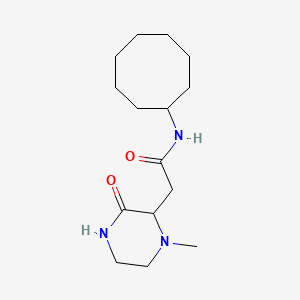![molecular formula C21H21N3O2S B3805630 5-{1-[4-(1H-pyrrol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3805630.png)
5-{1-[4-(1H-pyrrol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide
Vue d'ensemble
Description
5-{1-[4-(1H-pyrrol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as "compound X" and is known for its ability to interact with various biological pathways, making it a promising candidate for drug development.
Mécanisme D'action
Compound X works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Specifically, the compound targets the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects, including reducing inflammation and pain. The compound has also been shown to have antioxidant properties, which may help to protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using compound X in laboratory experiments is its specificity for the COX enzymes, making it a useful tool for studying the inflammatory response. However, one limitation of the compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving compound X. One area of interest is the development of more potent and selective inhibitors of the COX enzymes, which could lead to the development of more effective anti-inflammatory drugs. Additionally, researchers may investigate the potential use of compound X in the treatment of other conditions, such as cancer and neurodegenerative diseases.
Applications De Recherche Scientifique
Compound X has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. The compound has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
5-[1-[4-(pyrrol-1-ylmethyl)benzoyl]pyrrolidin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c22-20(25)19-10-9-18(27-19)17-4-3-13-24(17)21(26)16-7-5-15(6-8-16)14-23-11-1-2-12-23/h1-2,5-12,17H,3-4,13-14H2,(H2,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMUPZJMJZOKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)CN3C=CC=C3)C4=CC=C(S4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B3805554.png)
![5-(4-methoxyphenyl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-furamide](/img/structure/B3805556.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(4-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B3805560.png)

![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-methylpiperidine](/img/structure/B3805566.png)

![2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B3805575.png)
![N-{[4'-(1H-pyrazol-1-yl)biphenyl-3-yl]methyl}acetamide](/img/structure/B3805586.png)
![N-benzyl-3-{1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B3805593.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B3805607.png)
![(3R*,4R*)-1-(2-methyl-3-furoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B3805617.png)
![3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B3805626.png)
![2-{4-(4-fluoro-3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3805627.png)
![N-(2-furylmethyl)-2-{3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B3805639.png)